molecular formula C12H12Br2O4 B098124 Diethyl 2,5-Dibromoterephthalate CAS No. 18013-97-3

Diethyl 2,5-Dibromoterephthalate

Cat. No. B098124
CAS RN: 18013-97-3
M. Wt: 380.03 g/mol
InChI Key: WXRSDHICEYICMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzo[1,2,3]trichalcogenoles with bromine atoms on the benzene ring, which are then used to construct phthalocyanine derivatives with sulfur or selenium functional groups . Another synthesis method includes the preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates through acidic hydrolysis and subsequent coupling reactions with aldehydes . These methods indicate that the synthesis of diethyl 2,5-dibromoterephthalate could potentially involve halogenation and esterification reactions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structures of related compounds, such as diethyl 2,5-diaminoterephthalate, which exists in different crystalline forms with significant molecular reorientation and changes in hydrogen bonding . This suggests that diethyl 2,5-dibromoterephthalate may also exhibit polymorphism and that its molecular structure could be analyzed using similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide specific reactions for diethyl 2,5-dibromoterephthalate, but they do describe the transformation of related compounds, such as the thermal transformation of diethyl 2,5-diaminoterephthalate from one crystalline form to another . This indicates that diethyl 2,5-dibromoterephthalate may undergo similar transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their UV-vis spectra and electrochemical properties, have been characterized . For instance, the Q-band absorptions for phthalocyanine derivatives were observed in the UV-vis spectra, and their electrochemical properties were verified by cyclic voltammetry . These techniques could be applied to diethyl 2,5-dibromoterephthalate to determine its optical and electrochemical properties.

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Toxicological Effects on Aquatic Life : Diethyl phthalate, a related compound to Diethyl 2,5-Dibromoterephthalate, has been extensively studied for its effects on aquatic life. Research indicates that exposure to sublethal concentrations of diethyl phthalate causes changes in hematological parameters in freshwater fish, suggesting its potential toxicological impact on aquatic ecosystems (Sepperumal & Saminathan, 2013).
  • Endocrine Disruption : Phthalates, including diethyl phthalate, have been identified as endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal systems, impacting various aspects of wildlife and human health (Gore et al., 2015).

Industrial and Chemical Applications

  • Catalytic Degradation : Diethyl phthalate, similar in structure to Diethyl 2,5-Dibromoterephthalate, has been the subject of studies focusing on its degradation. One study details the use of nano-scaled magnetic particles as catalysts for the degradation of diethyl phthalate, indicating potential methods for mitigating environmental pollution from such compounds (Zhang et al., 2016).
  • Analytical Chemistry Applications : Diethyl phthalate has been used as an internal standard in gas chromatography for the determination of other compounds, demonstrating its utility in analytical methodologies (Feng, 2004).

Health and Safety Assessments

  • Safety in Cosmetic and Industrial Products : The safety profile of diethyl phthalate, a related compound, has been assessed in the context of its use in fragrances and cosmetic products. Studies have focused on its acute toxicity, irritation potential, and allergenicity, providing insights into the safety considerations for similar compounds (Api, 2001).

Safety And Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSDHICEYICMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622921
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-Dibromoterephthalate

CAS RN

18013-97-3
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
HR Kricheldorf, A Domschke - Macromolecular Chemistry and …, 1994 - Wiley Online Library
2,5‐Bis(alkylthio)terephthalic acids (and their acyl chlorides) were prepared by nucleophilic substitution of diethyl 2,5‐dibromoterephthalate with octane‐, dodecane‐ and …
Number of citations: 12 onlinelibrary.wiley.com
Y Xia, Y Gao, Y Zhang, J Tong, J Li, H Li, D Chen… - Polymer, 2013 - Elsevier
An alternating conjugated polymer derived from 4,4,9,9-tetra(4-octyloxyphenyl)indaceno[1,2-b:5,6-b′]dithiophene and thieno[3,2-b]thiophene was synthesized by Stille coupling …
Number of citations: 23 www.sciencedirect.com
HR Kricheldorf, DF Wulff, C Wutz - … Chemistry and Physics, 1999 - Wiley Online Library
Two chiral terephthalic acids were synthesized from (S)‐2‐methylbutane‐1‐thiol and bromoterephthalic acid or 2,5‐dibromoterephthalic acid. A series of chiral polyesters was then …
Number of citations: 3 onlinelibrary.wiley.com
HA AL-Fayaad, KSA Arachchige, JK Clegg - CrystEngComm, 2020 - pubs.rsc.org
Two of the most successful strategies for the preparation of three-dimensional coordination polymers and MOFs are reticular synthesis and pillaring. Here we present a new approach …
Number of citations: 1 pubs.rsc.org
KT Wong, TC Chao, LC Chi, YY Chu, A Balaiah… - Organic …, 2006 - ACS Publications
We have synthesized a series of novel coplanar chromophores in which heteroarenes, namely, thiophene, benzothiophene, and carbazole, were fused to neighboring phenylene ring(s…
Number of citations: 129 pubs.acs.org
YX Xu, CC Chueh, HL Yip, FZ Ding, YX Li… - Advanced …, 2012 - Wiley Online Library
A novel ladder-type donor (IDTT) is developed by substituting the two outward thiophenes of the IDT donor with two thieno [3, 2-b] thiophenes. The polymer derived from this donor …
Number of citations: 380 onlinelibrary.wiley.com
L Field, PR Engelhardt - The Journal of Organic Chemistry, 1970 - ACS Publications
2, 5-Dimercaptoterephthalic acid was prepared by four routes to permit assessment of their relative merits for a bifunctional system and to permit confirmation of structures of useful …
Number of citations: 60 pubs.acs.org
J Kim, Y Jo, WY Choi, Y Jun, C Yang - Tetrahedron letters, 2011 - Elsevier
We have designed and synthesized a novel ladder-type heteroacene dye consisting uniquely of thiophene segments as a photosensitizer for the dye-sensitized solar cells (DSSCs). …
Number of citations: 19 www.sciencedirect.com
J Liu, K Li, B Liu - Advanced Science, 2015 - Wiley Online Library
The design and synthesis is reported for a fluorescent conjugated polymer (CP), poly{[4,4,9,9‐tetrakis(4‐(octyloxy)phenyl‐4,9‐dihydro‐s‐indaceno[1,2‐b:5,6‐b′]dithiophene)]‐alt‐co‐[4…
Number of citations: 56 onlinelibrary.wiley.com
T Zhang, C Zhang, X Li, M Liang, W Bian, Y Zhang… - …, 2019 - pubs.rsc.org
Two cruciform D–π–A–π–D phenothiazine derivatives with two ester groups as electron-withdrawing moieties (ie, EPTD and BPTD, with ethyl and butyl groups, respectively) were …
Number of citations: 10 pubs.rsc.org

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